molecular formula C18H17Cl2NO3 B15042614 Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B15042614
M. Wt: 366.2 g/mol
InChI Key: MFUXXJKRUZNCNA-UHFFFAOYSA-N
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Description

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate is a synthetic organic compound with the molecular formula C 18 H 17 Cl 2 NO 3 and an average molecular mass of 366.238 Da . This benzoate ester derivative is characterized by its 2,4-dichlorobenzoyl amido functional group. Compounds within the benzoate ester family are extensively investigated for their properties as ultraviolet (UV) light absorbers . When incorporated into polymer systems like polyolefins, such additives function by scavenging free radicals formed during photo-degradation, thereby increasing the material's resistance to harmful UV radiation . Furthermore, research indicates that using benzoate-based absorbers in conjunction with hindered amine light stabilizers (HALS) can create a synergistic effect, providing superior stabilization performance compared to HALS alone . This makes this compound a compound of significant interest for research and development in material science, particularly for the stabilization of plastics and coatings against photodegradation. It is also a valuable intermediate for further chemical synthesis and exploration in various research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H17Cl2NO3/c1-2-3-9-24-18(23)12-5-4-6-14(10-12)21-17(22)15-8-7-13(19)11-16(15)20/h4-8,10-11H,2-3,9H2,1H3,(H,21,22)

InChI Key

MFUXXJKRUZNCNA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain product quality and consistency. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 3-amino benzoic acid and butanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic rings.

Scientific Research Applications

Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several analogs based on substitutions, ester groups, and biological activities. Key differences in molecular structure, physicochemical properties, and pharmacological profiles are summarized below.

Table 1: Structural and Functional Comparison of Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate and Analogs

Compound Name Molecular Formula Substituents/Modifications Key Biological/Physicochemical Properties References
This compound C₁₈H₁₇Cl₂NO₃ (est.) - Butyl ester
- 3-amino-2,4-dichlorobenzoyl group
High lipophilicity (predicted logP ~4.5)
Potential enzyme inhibition via halogen bonding
-
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate C₁₇H₁₅Cl₂NO₄ - Ethyl ester
- Phenoxyacetyl instead of benzoyl
Molar mass: 368.21 g/mol
No reported bioactivity
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ - Diethylaminoethyl ester
- 4-chlorobenzoyl (mono-halogenated)
Enhanced solubility (ionizable amine)
Unspecified receptor interactions
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex C₂₀H₁₆Cl₄FeN₄O₂S₂ - Iron-coordinated thiourea
- Dichlorobenzoyl groups
Anticancer activity (binding affinity: -7.76 kcal/mol)
High intestinal absorption (97.8% HIA)
n-Butyl benzoate C₁₁H₁₄O₂ - Simple butyl ester (no halogen/amide groups) Cosmetic use (emollient)
Low toxicity (LD₅₀ >5,000 mg/kg in rats)

Key Observations from Comparisons

Ester Group Influence: this compound’s butyl chain likely enhances lipophilicity compared to ethyl analogs (e.g., Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate), improving membrane permeability . The diethylaminoethyl group in introduces ionizability, balancing solubility and absorption.

The 2,4-dichloro configuration facilitates hydrophobic and halogen-bond interactions with residues like Arg 293 and Ser 217 in enzyme pockets .

Pharmacological Potential: The iron complex demonstrates significant anticancer activity (binding affinity: -7.76 kcal/mol; inhibition constant: 2.11 µM), suggesting that the dichlorobenzoyl-amide scaffold in this compound could be optimized for similar targets.

Toxicity and Safety: Simple alkyl benzoates (e.g., n-butyl benzoate ) show low acute toxicity, but halogenated/aminated derivatives may pose higher risks (e.g., mutagenicity noted in the iron complex ). Detailed toxicological studies are needed for the target compound.

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